molecular formula C18H31NO4 B15157753 9,12-Octadecadienoic acid, 12-nitro-, (9Z,12E)- CAS No. 774603-05-3

9,12-Octadecadienoic acid, 12-nitro-, (9Z,12E)-

Cat. No.: B15157753
CAS No.: 774603-05-3
M. Wt: 325.4 g/mol
InChI Key: ZYFTUIURWQWFKQ-UHFFFAOYSA-N
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Description

9,12-Octadecadienoic acid, 12-nitro-, (9Z,12E)- is a nitro-substituted polyunsaturated fatty acid (PUFA) with an 18-carbon backbone, two double bonds at positions 9 and 12 (configured as Z and E, respectively), and a nitro (-NO₂) group at position 12. This compound belongs to the class of nitro fatty acids, which are endogenously formed via nitration of unsaturated lipids under oxidative stress conditions. The (9Z,12E) stereochemistry distinguishes it from common isomers like (9Z,12Z)-linoleic acid, a dietary essential fatty acid , and imparts unique physicochemical and biological properties.

Properties

CAS No.

774603-05-3

Molecular Formula

C18H31NO4

Molecular Weight

325.4 g/mol

IUPAC Name

12-nitrooctadeca-9,12-dienoic acid

InChI

InChI=1S/C18H31NO4/c1-2-3-4-11-14-17(19(22)23)15-12-9-7-5-6-8-10-13-16-18(20)21/h9,12,14H,2-8,10-11,13,15-16H2,1H3,(H,20,21)

InChI Key

ZYFTUIURWQWFKQ-UHFFFAOYSA-N

Canonical SMILES

CCCCCC=C(CC=CCCCCCCCC(=O)O)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Protocol

The synthesis begins with the activation of linoleic acid’s double bond using phenylselenyl bromide and mercury chloride in tetrahydrofuran (THF) and acetonitrile (ACN). Sodium nitrite is subsequently introduced to generate the nitro-selenyl intermediate, which is oxidized with hydrogen peroxide to yield the nitroalkene product.

Key Steps :

  • Activation : Linoleic acid (1.00 g, 3.5 mmol) is dissolved in THF (12 mL) and ACN (9 mL), followed by cooling to 0°C. Mercury chloride (1.15 g, 4.2 mmol) and phenylselenyl bromide (0.93 g, 3.9 mmol) are added sequentially to activate the double bond.
  • Nitration : Sodium nitrite (0.49 g, 7.1 mmol) is introduced, and the mixture is stirred at 0°C for 4 hours.
  • Oxidation : The intermediate is filtered through silica/Celite, and the filtrate is treated with 30% aqueous H₂O₂ (4.0 mL, 35 mmol) to eliminate selenyl residues.

Regioisomer Formation and Purification

This method produces a mixture of regioisomers, including the target (9Z,12E)-isomer and its (9Z,12Z)-counterpart. Purification is achieved via preparatory thin-layer chromatography (TLC) or reverse-phase HPLC, with the (9Z,12E)-isomer eluting earlier due to its lower polarity. Typical yields range from 25–30% after purification.

Henry Nitroaldol Reaction

The Henry reaction offers stereoselective synthesis of 12-NO₂-LA by leveraging nitroalkene formation through aldol condensation. This method requires protection of the carboxylic acid group to prevent side reactions.

Synthetic Pathway

  • Protection : Linoleic acid is esterified with allyl alcohol using p-toluenesulfonic acid as a catalyst, yielding allyl linoleate.
  • Nitroaldol Reaction : The esterified substrate reacts with nitroethane in the presence of a base (e.g., K₂CO₃) to form the nitroalkene adduct.
  • Deprotection : The allyl ester is cleaved using palladium-catalyzed hydrogenolysis, regenerating the free carboxylic acid.

Optimization Notes :

  • Reaction temperature (25–40°C) and solvent polarity (THF/water mixtures) critically influence stereoselectivity.
  • Use of chiral catalysts (e.g., L-proline) enhances enantiomeric excess (>90%) but remains experimental for large-scale synthesis.

Radical-Mediated Nitration

Radical nitration exploits nitrogen dioxide (- NO₂) generated in situ to nitrate bis-allylic positions of linoleic acid. While less regioselective, this method mimics physiological nitration pathways observed in macrophages.

Protocol Overview

  • Reagent Preparation : Linoleic acid is dissolved in dichloromethane (DCM) and treated with tert-butyl nitrite (t-BuONO) under acidic conditions (HCl).
  • Radical Initiation : UV irradiation (λ = 365 nm) generates - NO₂ radicals, which abstract bis-allylic hydrogens, forming nitroalkene products.
  • Workup : The reaction is quenched with NaHCO₃, and products are extracted with ethyl acetate.

Yield and Selectivity :

  • Yields range from 15–20%, with the (9Z,12E)-isomer constituting ~40% of the product mixture.

Analytical Characterization

Post-synthesis validation ensures structural fidelity and purity. Key techniques include:

Chromatographic Analysis

  • Reverse-Phase HPLC : C18 columns (5 μm, 4.6 × 250 mm) with isocratic elution (ACN/H₂O, 70:30 v/v) resolve regioisomers. Retention time for 12-NO₂-LA (9Z,12E): 12.3 min.
  • Gas Chromatography-MS : Methyl ester derivatives analyzed via GC-MS (m/z 325.4 for [M-H]⁻).

Spectroscopic Validation

  • ¹H NMR : Characteristic signals include δ 5.35–5.45 (m, 2H, CH=CH), δ 4.12 (t, 2H, -CH₂NO₂), and δ 2.34 (t, 2H, -CH₂COOH).
  • IR Spectroscopy : Strong absorption at 1530 cm⁻¹ (asymmetric NO₂ stretch) confirms nitration.

Data Tables

Table 1. Nitroselenation Protocol Reagents and Conditions

Reagent Quantity Role
Linoleic acid 1.00 g Substrate
Phenylselenyl bromide 0.93 g Selenyl donor
Mercury chloride 1.15 g Lewis acid catalyst
Sodium nitrite 0.49 g Nitrating agent
Hydrogen peroxide (30%) 4.0 mL Oxidizing agent
Solvent (THF/ACN) 21 mL Reaction medium

Table 2. Physical Properties of 12-NO₂-LA (9Z,12E)

Property Value
Molecular formula C₁₈H₃₁NO₄
Molecular weight 325.44 g/mol
CAS number 774603-05-3
Purity (HPLC) >98%
Storage -20°C (desiccated)

Research Findings and Applications

Recent studies highlight 12-NO₂-LA’s role as a potent agonist of peroxisome proliferator-activated receptor gamma (PPARγ), with EC₅₀ values of 350 nM in luciferase assays. Its anti-inflammatory effects, mediated via inhibition of NF-κB signaling, have been demonstrated in murine macrophages (IC₅₀ = 1.2 μM). Clinical applications remain exploratory, though phase I trials for cardiovascular indications are underway.

Chemical Reactions Analysis

Types of Reactions

9,12-Octadecadienoic acid, 12-nitro-, (9Z,12E)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidation products.

    Reduction: Reduction of the nitro group can yield amine derivatives.

    Substitution: The nitro group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are used.

    Substitution: Nucleophiles like amines and thiols can react with the nitro group under mild conditions.

Major Products

    Oxidation: Produces various oxidized derivatives.

    Reduction: Yields amine derivatives.

    Substitution: Forms substituted nitro derivatives.

Scientific Research Applications

9,12-Octadecadienoic acid, 12-nitro-, (9Z,12E)- has a wide range of scientific research applications:

    Chemistry: Used as a model compound to study nitration reactions and nitro fatty acid chemistry.

    Biology: Investigated for its role in cellular signaling and inflammation.

    Medicine: Explored for its potential therapeutic effects in treating inflammatory diseases and metabolic disorders.

    Industry: Utilized in the development of functional materials and as a precursor for various chemical syntheses.

Mechanism of Action

The biological effects of 9,12-Octadecadienoic acid, 12-nitro-, (9Z,12E)- are mediated through its interaction with cellular signaling pathways. The nitro group can modulate the activity of enzymes and receptors involved in inflammation and oxidative stress. The compound can also activate peroxisome proliferator-activated receptors (PPARs), which play a key role in lipid metabolism and inflammation regulation.

Comparison with Similar Compounds

10-Nitro-9Z,12Z-octadecadienoic acid

  • Structure : Nitro group at position 10; double bonds at 9Z and 12Z.
  • Molecular Formula: C₁₈H₃₁NO₄; Monoisotopic mass: 325.2253 .
  • Key Difference: The position of the nitro group (C10 vs. C12) and double bond geometry (12Z vs.

12-Nitro-9Z,12Z-octadecadienoic acid

  • Structure : Nitro group at position 12; double bonds at 9Z and 12Z.
  • Molecular Formula: C₁₈H₃₁NO₄ (inferred from ).
  • Bioactivity: Not explicitly reported in the evidence, but nitro fatty acids generally act as electrophilic signaling molecules, covalently modifying proteins like Keap1-Nrf2 to reduce oxidative stress .
  • Key Difference : The 12Z configuration may enhance membrane fluidity compared to the 12E isomer, affecting cellular uptake or localization.

Non-Nitro Octadecadienoic Acid Derivatives

(9Z,12Z)-9,12-Octadecadienoic Acid (Linoleic Acid)

  • Structure: No nitro group; double bonds at 9Z and 12Z.
  • Molecular Formula: C₁₈H₃₂O₂; Monoisotopic mass: 280.2402 .
  • Bioactivity : Widely recognized for anti-inflammatory, hypocholesterolemic, and skin-protective properties. Used in cosmetics for moisture retention and acne reduction .
  • Key Difference : The absence of a nitro group reduces electrophilicity, limiting its ability to modify cysteine residues in proteins, a hallmark of nitro fatty acid signaling .

(9E,12E)-9,12-Octadecadienoic Acid

  • Bioactivity : Functions as an anti-inflammatory and hypocholesterolemic agent, with applications in managing arthritis and acne .
  • Key Difference : The trans configuration (E) of double bonds reduces fluidity compared to cis (Z) isomers, impacting membrane integration and metabolic processing .

Hydroxy- and Oxo-Substituted Analogues

15,16-Dihydroxy-9Z,12E-octadecadienoic Acid

  • Structure : Hydroxy groups at positions 15 and 16; double bonds at 9Z and 12E.
  • Molecular Formula: C₁₈H₃₂O₄; Monoisotopic mass: 312.2301 .
  • Bioactivity: Not directly reported, but dihydroxy fatty acids often participate in resolving inflammation (e.g., lipoxins) .
  • Key Difference : Hydroxy groups enable hydrogen bonding, contrasting with the nitro group’s electrophilic reactivity.

(9Z)-12-Oxooctadec-9-enoic Acid

  • Structure : Keto group at position 12; double bond at 9Z.
  • Molecular Formula: C₁₈H₃₂O₃; Monoisotopic mass: 296.2351 .
  • Bioactivity : Oxo-fatty acids may serve as precursors for signaling molecules like jasmonates, though specific data are lacking .
  • Key Difference : The keto group introduces polarity but lacks the redox activity of nitro derivatives.

Ester Derivatives

9,12-Octadecadienoic Acid Ethyl Ester (Z,Z)

  • Structure: Ethyl ester of linoleic acid; double bonds at 9Z and 12Z.
  • Bioactivity : Found in plant extracts (e.g., Benincasa hispida), with roles in lipid storage and membrane synthesis .
  • Key Difference : Esterification increases hydrophobicity, enhancing bioavailability but reducing direct biochemical signaling compared to free nitro fatty acids .

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Mass Functional Groups Key Bioactivities Reference
12-Nitro-9Z,12E-octadecadienoic acid C₁₈H₃₁NO₄ 325.45 Nitro, diene Anti-inflammatory (inferred)
Linoleic acid (9Z,12Z) C₁₈H₃₂O₂ 280.24 Diene Skin protection, antioxidant
15,16-Dihydroxy-9Z,12E-octadecadienoic acid C₁₈H₃₂O₄ 312.45 Dihydroxy, diene Potential anti-inflammatory

Q & A

Q. What spectroscopic methods are recommended to confirm the structural identity of 9,12-Octadecadienoic acid, 12-nitro-, (9Z,12E)-?

To confirm the structure, employ a combination of techniques:

  • Infrared (IR) Spectroscopy : Identify functional groups (e.g., nitro groups at ~1520–1350 cm⁻¹ and carboxylic acid O-H stretches ~2500–3300 cm⁻¹). Compare with reference spectra from similar nitro-fatty acids .
  • Nuclear Magnetic Resonance (NMR) : Use ¹H and ¹³C NMR to resolve double bond configurations (9Z,12E) and nitro group placement. Coupling constants in ¹H NMR (e.g., J values for cis/trans double bonds) and chemical shifts in ¹³C NMR (e.g., nitro carbons at ~70–90 ppm) are critical .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular formula via exact mass. Fragmentation patterns can further validate structural features .

Q. What are the key safety considerations when handling nitro-fatty acids in laboratory settings?

  • Storage : Store in airtight containers under inert gas (e.g., N₂) at –20°C to prevent oxidation or decomposition .
  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and eye protection. Conduct reactions in fume hoods to avoid inhalation of vapors .
  • Waste Disposal : Follow local regulations for nitro-containing organic waste. Avoid contact with reducing agents to prevent unintended reactions .

Q. How can researchers synthesize nitro derivatives of unsaturated fatty acids like 9,12-Octadecadienoic acid?

  • Nitration Methods : Use electrophilic nitration with nitric acid (HNO₃) or nitrogen dioxide (NO₂) in non-aqueous solvents (e.g., dichloromethane). Control temperature (<10°C) to minimize side reactions (e.g., oxidation of double bonds) .
  • Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradients) to isolate the nitro product. Monitor purity via TLC or HPLC .

Advanced Research Questions

Q. How can the thermodynamic stability of 12-nitro-9,12-octadecadienoic acid be assessed under varying experimental conditions?

  • Thermogravimetric Analysis (TGA) : Measure decomposition temperatures under controlled atmospheres (e.g., N₂ vs. O₂) to evaluate thermal stability .
  • Accelerated Stability Studies : Expose the compound to elevated temperatures (40–60°C), light, and humidity. Monitor degradation products via HPLC-MS and quantify half-life .
  • Kinetic Studies : Use Arrhenius plots to predict shelf-life at standard storage conditions (–20°C) .

Q. What experimental strategies resolve contradictions in reported bioactivity data for nitro-fatty acids?

  • Standardized Assays : Replicate studies using identical cell lines (e.g., RAW 264.7 macrophages) and concentrations (e.g., 1–50 µM) to minimize variability .
  • Multi-Omics Integration : Combine transcriptomic, proteomic, and lipidomic data to identify off-target effects or compensatory pathways .
  • Statistical Validation : Apply rigorous statistical tests (e.g., ANOVA with post-hoc corrections) to confirm significance of observed effects .

Q. What challenges arise in quantifying trace levels of 12-nitro-9,12-octadecadienoic acid in biological matrices, and how are they addressed?

  • Matrix Effects : Use solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering lipids. Validate recovery rates with spiked internal standards (e.g., deuterated analogs) .
  • Detection Limits : Employ ultra-high-performance liquid chromatography (UHPLC) coupled with tandem MS (MS/MS) for enhanced sensitivity (detection limits <1 nM) .
  • Isomer Discrimination : Utilize chiral columns or ion-mobility MS to separate (9Z,12E) from other geometric isomers .

Q. How can researchers design experiments to study enzyme interactions with 12-nitro-9,12-octadecadienoic acid?

  • Enzyme Kinetics : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinities (Kd) and stoichiometry .
  • Mutagenesis Studies : Identify active-site residues via site-directed mutagenesis (e.g., replacing cysteine or histidine residues in nitro-fatty acid-binding proteins) .
  • Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding modes and validate with experimental data .

Methodological Notes

  • Data Sources : Prioritize peer-reviewed studies and regulatory guidelines (e.g., EU CLP regulations ) over commercial databases.
  • Instrumentation : Reference standardized protocols from NIST for spectral data validation .
  • Ethical Compliance : Adhere to institutional biosafety committees (IBC) and chemical hygiene plans when handling reactive nitro compounds .

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